molecular formula C21H21ClN2O2S B11363116 2-(4-chloro-3-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide

2-(4-chloro-3-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide

Cat. No.: B11363116
M. Wt: 400.9 g/mol
InChI Key: IJOPIPADNLIOKK-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a thiazole ring, and a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the chlorination of 3-methylphenol to form 4-chloro-3-methylphenol. This intermediate is then reacted with an appropriate alkylating agent to form the phenoxy derivative.

    Thiazole Ring Formation: The phenoxy intermediate is then coupled with a thiazole precursor under suitable conditions to form the thiazole ring.

    Amidation: The final step involves the amidation of the thiazole-phenoxy intermediate with a propanamide derivative to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methylphenoxyacetic acid: This compound shares the chlorinated phenoxy group but lacks the thiazole and propanamide moieties.

    2-(4-chloro-2-methylphenoxy)-3’-(trifluoromethyl)acetanilide: Similar in structure but contains a trifluoromethyl group instead of the thiazole ring.

    octyl ®-2-(4-chloro-2-methylphenoxy)propionate: Contains the chlorinated phenoxy group but differs in the ester linkage.

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide is unique due to its combination of a chlorinated phenoxy group, a thiazole ring, and a propanamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C21H21ClN2O2S

Molecular Weight

400.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide

InChI

InChI=1S/C21H21ClN2O2S/c1-14-12-18(8-9-19(14)22)26-15(2)20(25)23-11-10-17-13-27-21(24-17)16-6-4-3-5-7-16/h3-9,12-13,15H,10-11H2,1-2H3,(H,23,25)

InChI Key

IJOPIPADNLIOKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NCCC2=CSC(=N2)C3=CC=CC=C3)Cl

Origin of Product

United States

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